Product packaging for 2-Hydroxy-2-methoxy-1-phenylethanone(Cat. No.:CAS No. 97904-56-8)

2-Hydroxy-2-methoxy-1-phenylethanone

Cat. No.: B14347455
CAS No.: 97904-56-8
M. Wt: 166.17 g/mol
InChI Key: OMQMPWLBYLSPIA-UHFFFAOYSA-N
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Description

Overview of Alpha-Functionalized Carbonyl Compounds in Chemical Synthesis

Alpha-functionalized carbonyl compounds are a broad class of molecules that serve as versatile intermediates in organic synthesis. synarchive.commatrix-fine-chemicals.com The presence of a functional group at the α-position introduces a reactive handle that allows for a diverse array of chemical transformations. The reactivity of these compounds is largely governed by the nature of the substituent and the inherent electrophilicity of the carbonyl carbon, as well as the acidity of the α-protons.

Historically, the functionalization at the α-position has been dominated by classical enolate chemistry. researchgate.net Enolates, being negatively charged, are excellent nucleophiles and are central to many carbon-carbon bond-forming reactions. nih.gov However, modern synthetic chemistry has expanded the toolkit for α-functionalization to include methods that offer greater control and milder reaction conditions. These include:

Transition metal-catalyzed reactions: Palladium, iridium, and other transition metals are used to catalyze α-alkylations, offering greener pathways such as the hydrogen-borrowing strategy. researchgate.net

Hypervalent iodine reagents: These environmentally benign reagents can introduce a wide range of both carbon and heteroatom substituents into the α-position of carbonyl compounds. synarchive.commatrix-fine-chemicals.com

Organocatalysis: Chiral amines and other small organic molecules can catalyze enantioselective α-functionalization reactions, providing access to chiral building blocks. organicreactions.org

Photoredox catalysis: Visible-light-promoted reactions provide a mild and efficient method for generating radical species to achieve α-functionalization. researchgate.netrsc.org

These methodologies have made α-functionalized ketones indispensable building blocks for synthesizing biologically active molecules, natural products, and materials. researchgate.net

Importance of Phenylethanone Derivatives as Synthetic Intermediates

Phenylethanone, commonly known as acetophenone (B1666503), and its derivatives are a cornerstone of synthetic organic chemistry. nih.gov Acetophenone itself is the simplest aromatic ketone and serves as a valuable precursor in the pharmaceutical and resin industries. nih.gov The phenylethanone scaffold is present in numerous natural products and is a key synthon for a variety of chemical transformations, including:

Heterocyclic Synthesis: Acetophenone derivatives are widely used as starting materials for the synthesis of various heterocyclic compounds. nih.gov

Multicomponent Reactions: They are ideal synthons for reactions based on aldol (B89426) condensations and α-functionalization strategies, allowing for the rapid assembly of complex molecules. nih.gov

Fine Chemicals: The parent compound, acetophenone, is an important intermediate in the production of fine chemicals, chalcones, and styrene (B11656) derivatives. synthetikaeu.com

Pharmaceuticals: The structural motif is found in numerous drugs. For example, acetophenone derivatives are precursors to the hypnotic-sedative agent zolpidem and the calcimimetic agent cinacalcet. nih.gov

The versatility of the phenylethanone core, combined with the rich chemistry of the α-position, makes this class of compounds particularly valuable as synthetic intermediates for creating diverse and complex molecular structures.

Structural Archetypes and Analogues Relevant to 2-Hydroxy-2-methoxy-1-phenylethanone

The chemical identity of this compound is best understood by comparing it with its structural relatives. These analogues help to contextualize its potential reactivity and applications. Key structural archetypes include the parent α-hydroxy ketone, various positional isomers of methoxy- and hydroxy-substituted acetophenones, and related functionalized ketones.

One of the most fundamental analogues is 2-hydroxy-1-phenylethanone , also known as benzoylcarbinol or α-hydroxyacetophenone. nist.govchemeo.com This compound represents the core α-hydroxy ketone structure without the methoxy (B1213986) substitution. Another important related compound is phenylacetone (1-phenyl-2-propanone), a structural isomer where the carbonyl group is at the 2-position of the ethyl chain, which significantly alters its chemical properties. wikipedia.org

Other relevant analogues include various substituted phenylethanones that highlight the influence of substituent placement on the aromatic ring. Examples such as 2'-Methoxyacetophenone (B1218423) chemicalbook.com, 2'-Hydroxy-5'-methoxyacetophenone chemicalbook.com, and 1-(2-hydroxy-3-methoxy-phenyl)ethanone chemicalbook.com demonstrate the diversity of this chemical class. Additionally, α-halo ketones like phenacyl bromide are classic examples of α-substituted ketones that serve as powerful alkylating agents and precursors to other functionalized molecules. google.com

Compound NameStructureMolecular FormulaCAS Number
This compoundthis compound StructureC₉H₁₀O₃Not widely available
2-Hydroxy-1-phenylethanone (Benzoylcarbinol)2-Hydroxy-1-phenylethanone StructureC₈H₈O₂582-24-1 nist.gov
2-Methoxy-1-phenylethanone (α-Methoxyacetophenone)2-Methoxy-1-phenylethanone StructureC₉H₁₀O₂4079-52-1 matrix-fine-chemicals.com
1-Phenyl-2-propanone (Phenylacetone)1-Phenyl-2-propanone StructureC₉H₁₀O103-79-7 wikipedia.org
2'-Hydroxy-5'-methoxyacetophenone2'-Hydroxy-5'-methoxyacetophenone StructureC₉H₁₀O₃705-15-7 chemicalbook.com
Phenacyl bromide (2-Bromo-1-phenylethanone)Phenacyl bromide StructureC₈H₇BrO70-11-1

Historical Context of Alpha-Oxygenated Ketones in Organic Synthesis

The synthesis of α-oxygenated ketones, particularly α-hydroxy ketones (also known as acyloins), has a long and significant history in organic chemistry. One of the earliest and most classic methods is the Acyloin condensation , first reported by Bouveault and Blanc in 1903. synarchive.comchemistnotes.com This reaction involves the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone. wikipedia.org For many years, it stood as a primary method for accessing this functional group and remains one of the best ways to form large rings (10 members or more) via intramolecular condensation of diesters. wikipedia.orgbspublications.net

Prior to the development of modern catalytic methods, the α-hydroxylation of ketones was often achieved through multi-step sequences. A traditional approach involved the oxidation of silyl (B83357) enol ethers using peracids. rsc.org Another early strategy for producing α-hydroxy ketones was the ketohydroxylation of olefins, which initially relied on stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄). researchgate.net

A significant advancement came with the use of hypervalent iodine compounds for α-hydroxylation, a method reported by Moriarty and co-workers. rsc.org This provided a more direct route from the ketone to the α-hydroxy ketone. The synthesis of aromatic α-hydroxy ketones also frequently proceeded through α-halo ketone intermediates, which could then be hydroxylated. google.com

More recently, the field has shifted towards catalytic and more sustainable methods. This includes the development of transition-metal-catalyzed aerobic oxidations and the rise of biocatalytic strategies. researchgate.netnih.gov Biocatalysis, using enzymes like thiamine (B1217682) diphosphate-dependent lyases or whole-cell redox systems, offers highly enantioselective routes to chiral α-hydroxy ketones, which are valuable building blocks in the pharmaceutical industry. nih.govacs.orgsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B14347455 2-Hydroxy-2-methoxy-1-phenylethanone CAS No. 97904-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97904-56-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-hydroxy-2-methoxy-1-phenylethanone

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,9,11H,1H3

InChI Key

OMQMPWLBYLSPIA-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 2 Methoxy 1 Phenylethanone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the functional groups and bond vibrations within a molecule.

The FT-IR spectrum of 2-Hydroxy-2-methoxy-1-phenylethanone is defined by the characteristic absorption frequencies of its constituent functional groups. The hydroxyl (-OH) group's stretching vibration is expected to produce a prominent broad band, typically in the region of 3200-3550 cm⁻¹. This broadening is indicative of intermolecular hydrogen bonding. researchgate.netresearchgate.net The carbonyl (C=O) group of the ketone gives rise to a strong, sharp absorption band. In similar α-hydroxy ketones, this peak is observed around 1680 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy (B1213986) group would be just below 3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the phenyl ring typically manifest in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net The spectrum would also feature C-O stretching vibrations from both the hydroxyl and methoxy groups.

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be characterized by strong signals from the aromatic ring. The C=C stretching modes of the phenyl ring are expected to be prominent. The symmetric "ring breathing" mode, a characteristic feature for monosubstituted benzene (B151609) rings, would appear near 1000 cm⁻¹. Vibrational modes for the C-H bonds of the aromatic ring and the methoxy group, as well as the C-C and C=O bonds of the ketone structure, would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. The following data is based on predicted NMR spectra for this compound.

The ¹H NMR spectrum provides a distinct signature for each unique proton in the molecule. The protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons ortho to the carbonyl group are generally shifted downfield due to the group's electron-withdrawing nature. The methoxy group (-OCH₃) should produce a sharp singlet, anticipated in the δ 3.0-4.0 ppm range. The single proton on the carbon bearing the hydroxyl and methoxy groups (-CH(OH)(OCH₃)) would likely appear as a singlet, and its chemical shift would be influenced by the adjacent functionalities. The hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature; it may be observed over a wide range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
~7.0-8.5 Multiplet Aromatic protons (C₆H₅)
~3.0-4.0 Singlet Methoxy protons (-OCH₃)
Variable Singlet (broad) Hydroxyl proton (-OH)
Variable Singlet Methine proton (-CH)

Note: Data is based on predicted values; actual experimental values may vary.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) is characteristically found far downfield, often in the δ 190-200 ppm region, due to significant deshielding. researchgate.net The carbons of the phenyl ring would produce several signals in the aromatic region of δ 120-140 ppm. researchgate.net The carbon attached to the phenyl group (quaternary carbon) will have a distinct chemical shift within this range. The carbon atom bonded to both the hydroxyl and methoxy groups is expected to resonate in the δ 70-90 ppm range. Finally, the methoxy carbon (-OCH₃) signal should appear upfield, typically around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~190-200 Carbonyl carbon (C=O)
~120-140 Aromatic carbons (C₆H₅)
~70-90 Methine carbon (-CH(OH)(OCH₃))
~50-60 Methoxy carbon (-OCH₃)

Note: Data is based on predicted values; actual experimental values may vary.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Analysis

No specific experimental data detailing the λmax values corresponding to π-π* and n-π* transitions for this compound were found. While UV-Visible spectra for related compounds such as 2-hydroxy-1-phenylethanone are available, this data cannot be accurately extrapolated to the target molecule due to the electronic influence of the additional methoxy group.

X-ray Crystallography and Solid-State Structural Analysis

Similarly, there are no published crystal structures for this compound in the searched databases. This absence of crystallographic data prevents any detailed discussion on:

Crystal Packing and Supramolecular Network Characterization:The arrangement of molecules within the crystal lattice and the formation of any supramolecular networks remain unknown without experimental crystal structure data.

While research has been conducted on analogs, the unique substitution pattern of this compound means that their crystallographic and spectroscopic properties cannot be used as direct substitutes. Scientific accuracy demands experimental data specific to the compound . Further research and publication in peer-reviewed journals would be necessary to provide the detailed characterization requested.

Computational and Theoretical Investigations of 2 Hydroxy 2 Methoxy 1 Phenylethanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods can predict molecular geometries, vibrational frequencies, and other electronic properties.

Density Functional Theory (DFT) Studies

DFT is a popular computational method that maps the electron density of a multi-electron system to its energy. A typical DFT study of 2-Hydroxy-2-methoxy-1-phenylethanone would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, vibrational frequency calculations are usually performed to confirm that the structure is a true energy minimum and to predict its infrared and Raman spectra.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can provide a high level of theoretical accuracy. Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations. A comparative study using these methods would offer a comprehensive understanding of the electronic structure.

Molecular Orbital Analysis

This analysis focuses on the molecular orbitals to describe the electronic behavior and reactivity of the molecule.

Frontier Molecular Orbitals (FMO): HOMO-LUMO Gap and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated to quantify the molecule's stability and potential for charge transfer.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the bonding and electronic structure. It examines hyperconjugation interactions, which are stabilizing effects due to orbital delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. This analysis offers insights into the intramolecular charge transfer and the nature of the chemical bonds.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is used to visualize and understand weak, non-covalent interactions within and between molecules.

Methods like the Reduced Density Gradient (RDG) are employed to identify and characterize interactions such as van der Waals forces and hydrogen bonds. Hirshfeld surface analysis is another powerful tool that maps the electron density on a surface around the molecule, providing a visual representation of intermolecular contacts and their relative strengths. This is particularly useful for understanding the packing of molecules in a crystal lattice.

While the principles of these computational investigations are well-established, their application to this compound has not been documented in the accessible scientific literature. The generation of specific data tables for optimized geometries, vibrational frequencies, HOMO-LUMO energies, and NBO/NCI results would require a dedicated computational study to be performed on this molecule.

Chemical Reactivity and Synthetic Utility of 2 Hydroxy 2 Methoxy 1 Phenylethanone

Role as a Key Synthetic Intermediate and Building Block

The unique arrangement of functional groups in 2-Hydroxy-2-methoxy-1-phenylethanone provides multiple sites for chemical modification, rendering it a versatile precursor in multi-step syntheses. α-Hydroxy ketones, also known as acyloins, are crucial intermediates in the preparation of a wide array of organic molecules and are structural motifs found in numerous biologically active compounds. researchgate.net

This class of compounds serves as building blocks for pharmaceuticals such as antidepressants and selective inhibitors of amyloid-β protein production, which are relevant in the treatment of Alzheimer's disease. researchgate.net They are also key components in the synthesis of farnesyl transferase inhibitors and certain antitumor antibiotics. researchgate.net The synthetic value of α-hydroxy ketones lies in their ability to be transformed into other important functional groups, including 1,2-diols, amino alcohols, and various heterocyclic systems. researchgate.net The presence of the methoxy (B1213986) group in this compound offers additional stability and steric/electronic influence that can be exploited in stereoselective synthesis.

Table 1: Potential Synthetic Applications of α-Hydroxy Ketone Scaffolds
Target Compound ClassSynthetic TransformationRelevance
1,2-DiolsReduction of carbonyl groupKey intermediates in natural product synthesis
α-Amino AlcoholsReductive amination or substitutionBuilding blocks for chiral ligands and pharmaceuticals
Heterocycles (e.g., Oxazolines)Condensation with nitrogen-containing reagentsCore structures in bioactive molecules rsc.org
α-DiketonesSelective oxidation of hydroxyl groupVersatile intermediates for coupling reactions

Reaction Pathways and Mechanisms

The reactivity of this compound is dictated by its ketone, hydroxyl, and methoxy functionalities, allowing for a diverse range of chemical transformations.

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganicchemistrytutor.com The reaction proceeds via the formation of a tetrahedral intermediate, often called the Criegee intermediate, followed by the migratory insertion of an oxygen atom. wikipedia.orgorganicchemistrytutor.com

In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The established order of migratory ability is generally tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. adichemistry.comorganic-chemistry.org This preference is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state of the rearrangement step. adichemistry.com

For this compound, the two migrating groups are the phenyl group and the 2-hydroxy-2-methoxyethyl group. Based on the established migratory aptitude, the phenyl group is expected to migrate preferentially over the substituted primary alkyl group. This would result in the formation of phenyl 2-hydroxy-2-methoxyacetate.

Baeyer-Villiger oxidation of this compoundFigure 1: Proposed Baeyer-Villiger oxidation of this compound, where the phenyl group migrates preferentially.

The carbonyl group of this compound can be readily reduced to a secondary alcohol using common hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding the corresponding 1,2-diol derivative, 2-methoxy-1-phenylethane-1,2-diol. This reduction is a fundamental transformation in organic synthesis, often used to introduce a new stereocenter.

Table 2: Reagents for Carbonyl Reduction
ReagentTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temperature2-Methoxy-1-phenylethane-1,2-diol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workup2-Methoxy-1-phenylethane-1,2-diol
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)H₂ gas, Metal Catalyst, Pressure2-Methoxy-1-phenylethane-1,2-diol

Chalcone (B49325) Formation: Chalcones are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone. A critical requirement for the ketone partner in this reaction is the presence of at least one α-hydrogen, which can be deprotonated by a base to form a reactive enolate ion. This compound lacks α-hydrogens, as the α-carbon is quaternary, being bonded to a hydroxyl, a methoxy, and the phenylcarbonyl group. Consequently, it cannot form an enolate and is not a suitable substrate for the traditional Claisen-Schmidt condensation to produce chalcones.

Other Condensation Reactions: Despite its inability to participate in chalcone formation, the α-hydroxy ketone moiety can engage in other types of condensation reactions. For instance, α-hydroxy ketones have been shown to undergo efficient [3+2] cyclization/rearrangement reactions with trifluoromethyl N-acylhydrazones under acidic conditions to yield highly substituted trifluoromethyloxazolines. rsc.org This pathway highlights the utility of this compound as a precursor for complex heterocyclic structures.

C-S Coupling Reactions: The carbonyl group of this compound is susceptible to nucleophilic attack by sulfur-based nucleophiles. chemistrysteps.com For example, it can react with dithiols, such as ethane-1,2-dithiol, under acidic catalysis to form cyclic thioacetals (or thioketals). This reaction is often used as a method for protecting the carbonyl group during other synthetic steps and represents a formal C-S bond-forming coupling reaction. chemistrysteps.com

Both the hydroxyl and carbonyl groups of this compound serve as handles for further chemical modification.

Hydroxyl Group Derivatization: The secondary hydroxyl group can undergo standard transformations such as esterification with acyl chlorides or carboxylic anhydrides, or etherification with alkyl halides under basic conditions. These reactions allow for the introduction of various functional groups or protecting groups.

Carbonyl Group Derivatization: The ketone functionality can react with a range of nucleophiles. For example, reaction with primary amines leads to the formation of imines (Schiff bases) in a process that can be followed by reduction to yield secondary amines (reductive amination). unh.edu Reaction with diols like ethylene (B1197577) glycol in the presence of an acid catalyst yields cyclic acetals (ketals), which are commonly employed as protecting groups for the carbonyl function due to their stability under basic and nucleophilic conditions. learncbse.in

Catalytic Applications (e.g., as a catalyst or component of functionalized catalytic systems)

The structure of this compound, containing adjacent hydroxyl and carbonyl groups, makes it an effective bidentate ligand for coordinating with metal ions. This chelating ability allows it to serve as a component in the design of functionalized catalytic systems.

Structurally related α-hydroxy ketones, such as 2-hydroxy-1,2-diphenylethan-1-one (benzoin), have been successfully used to create supported metal catalysts. For instance, benzoin (B196080) has been immobilized on an amino-functionalized nanosilica support and subsequently complexed with copper(II) ions. The resulting heterogeneous catalyst demonstrated high efficiency in the synthesis of N-heterocycles, such as 1-substituted-1H-tetrazoles. This suggests that this compound could be similarly employed to prepare novel metal complexes with potential applications in catalysis, leveraging its ability to form stable chelate rings with transition metals.

Role in Heterogeneous and Homogeneous Catalysis

Currently, there is a lack of direct evidence in peer-reviewed literature demonstrating the use of this compound itself as either a heterogeneous or a homogeneous catalyst. However, the molecular framework of α-hydroxy ketones is recognized for its potential to act as a precursor for the synthesis of catalytically active systems.

One area of application for structurally similar compounds is in the development of supports for heterogeneous catalysts. For instance, a related compound, 2-hydroxy-1,2-diphenylethan-1-one, has been utilized in the synthesis of an amino-functionalized nano silica (B1680970) support for a copper(II) catalyst. researchgate.net This novel composite material has demonstrated efficacy in the synthesis of five-membered N-heterocycles. researchgate.net This suggests a potential, yet unexplored, application for this compound as a foundational molecule for creating specialized solid supports that can immobilize catalytically active metal centers. The presence of the hydroxyl group offers a reactive site for covalent attachment to a solid matrix like silica.

In the realm of homogeneous catalysis, the functional groups of this compound could theoretically coordinate with metal centers to form catalytically active complexes. However, research to validate this potential is not currently available.

Stereochemical Implications in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the context of asymmetric synthesis. The prochiral nature of the carbonyl group allows for the formation of a new stereocenter upon nucleophilic addition or reduction. The stereoselectivity of such transformations is a key aspect of modern synthetic chemistry.

A notable example of stereocontrol in a related reaction is the highly enantioselective reduction of 2-hydroxy-1-phenylethanone to the corresponding (R)-phenyl-1,2-ethanediol. nih.gov This biotransformation is achieved using the yeast Saccharomyces cerevisiae as a biocatalyst, which exhibits remarkable reaction stability and affords the product in excellent enantiomeric excess (>99.9% e.e.). nih.gov This highlights the potential for enzymatic systems to control the stereochemical outcome of reactions at the carbonyl group of α-hydroxy ketones. The enzyme's active site provides a chiral environment that directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer.

The data from this biocatalytic reduction is summarized in the table below:

Substrate Concentration (g/L)Yield of (R)-PEDEnantiomeric Excess (e.e.)
2High (maintained over 40 cycles)>99.9%
8Optimal>99.9%
2071%>99.9%

This biocatalytic approach underscores the importance of the stereocenter that can be generated from the ketone functionality of molecules like this compound. While this specific example does not use the methoxy-substituted variant, the principle of achieving high stereoselectivity through catalysis is directly applicable. The development of chiral catalysts, both chemical and biological, that can effectively control the stereochemistry of reactions involving this compound would be a valuable endeavor in asymmetric synthesis.

Conclusion and Future Research Directions

Summary of Current Academic Research on 2-Hydroxy-2-methoxy-1-phenylethanone and Related Compounds

Academic research on this compound and structurally similar α-hydroxy acetophenones primarily focuses on their application as Type I photoinitiators. These compounds are highly valued in polymer chemistry for their ability to undergo efficient photo-cleavage, known as a Norrish Type I reaction, upon exposure to UV radiation. researchgate.netresearchgate.net This reaction generates highly reactive free radicals that initiate polymerization, a fundamental process in UV curing technology. This technology is employed across numerous sectors, including the formulation of coatings, adhesives, printing inks, and materials for 3D printing. mdpi.comnih.gov

A significant body of research is dedicated to understanding the structure-property relationships within this class of compounds. Studies on analogs like 2-hydroxy-2-methyl-1-phenyl propanone have utilized time-resolved laser flash spectroscopy to investigate their photochemistry and photophysics. researchgate.net Research has shown that substituents on the phenyl ring can significantly influence the nature of the lowest triplet state, which in turn affects the rate and efficiency of the crucial α-cleavage process. researchgate.net For instance, alkylation of the hydroxyl group has been found to promote rapid cleavage on a picosecond timescale. researchgate.net

Furthermore, research extends to the synthesis and characterization of novel, more complex photoinitiators derived from basic α-hydroxy ketone structures. For example, trifunctional photoinitiators have been synthesized from commercial precursors like Irgacure 1173 and Irgacure 2959 to create molecules with higher photoinitiating activity and lower migration potential in cured polymers. nih.gov The development of such macromolecular or functionalized photoinitiators is a key theme, aiming to address practical issues like yellowing and the leaching of residual initiator from the final product. nih.gov While this compound itself is known and has been identified in natural sources such as the liverwort species Adelanthus decipiens, much of the detailed mechanistic and application-focused research has been performed on its close chemical relatives. np-mrd.org

Compound ClassPrimary Research FocusKey Applications
α-Hydroxy AcetophenonesNorrish Type I photo-cleavage, free radical generationUV-curable coatings, inks, adhesives
Functionalized PhotoinitiatorsImproved reactivity, reduced migration, thermal stabilityDental composites, 3D printing, biomaterials
Substituted Benzoin (B196080) DerivativesStructure-activity relationships, photophysical dynamicsModel systems for photopolymerization studies

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the extensive use of α-hydroxy acetophenones as photoinitiators, significant knowledge gaps and promising research avenues remain for this compound. A primary area for future investigation is its biocompatibility and toxicological profile. As the demand for photopolymerization in medical and dental applications grows, there is a critical need for photoinitiators with low toxicity. mdpi.com The specific biological impact of this compound and its photolysis products is largely uncharacterized, representing a crucial knowledge gap.

Another major challenge in the field is the development of photoinitiators that are sensitive to longer, less-damaging wavelengths of light, such as visible or near-infrared light. mdpi.com Most current systems, including α-hydroxy acetophenones, are activated by high-energy UV radiation. researchgate.net An untapped research avenue involves the targeted chemical modification of the this compound structure—for instance, by extending the conjugated π-system—to red-shift its absorption spectrum into the visible range.

Furthermore, the issue of monomer and initiator migration from cured materials is a persistent concern, particularly in applications like food packaging and biomedical devices. nih.gov While research has focused on creating oligomeric photoinitiators to reduce migration, the development of low-migration derivatives specifically from this compound is an open area of inquiry. researchgate.net Finally, its natural occurrence presents a unique and almost entirely unexplored research direction. np-mrd.org Investigating the biosynthetic pathway of this compound in Adelanthus decipiens and its potential ecological function could provide novel insights and potentially lead to bio-inspired synthetic strategies.

Potential for Novel Synthetic Methodologies and Transformations

The synthesis of α-hydroxy acetophenones, including this compound, offers considerable scope for methodological innovation. Current synthetic routes can be effective but may rely on multi-step procedures or classical reactions like Friedel-Crafts acylation, which can have environmental drawbacks. prepchem.com There is significant potential for developing more efficient and sustainable synthetic protocols. For example, exploring catalytic, one-pot domino reactions, such as the molecular iodine-promoted activation of carbon-carbon double bonds in styrenes to directly form the α-hydroxyacetophenone core, could provide a more atom-economical approach. rsc.org

Given that this compound possesses a stereocenter at the carbinol carbon, the development of asymmetric synthetic methods is a compelling research direction. Enantioselective catalysis could provide access to individual enantiomers, which may exhibit different efficiencies or properties in chiral environments, a factor that is currently uninvestigated.

Moreover, the core structure of this compound is a versatile scaffold for further chemical transformations. Novel methodologies could focus on its use as a building block for more complex molecules. For instance, derivatization of the hydroxyl and phenyl groups could lead to libraries of new photoinitiators with tailored properties, such as enhanced water solubility or attachment to polymer backbones to prevent migration. rsc.org Research into acid-mediated rearrangements or cycloaddition reactions involving this scaffold could also open pathways to diverse heterocyclic and polycyclic structures, expanding its utility beyond polymer chemistry. nih.gov

Advanced Computational Modeling and Spectroscopic Studies

The application of advanced computational and spectroscopic techniques to this compound is essential for a deeper understanding of its fundamental properties. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to predict its molecular geometry, vibrational frequencies (for correlation with experimental IR spectra), and electronic properties. researchgate.netresearchgate.net Such studies can elucidate the conformational preferences of the molecule and calculate the HOMO-LUMO energy gap, which is critical for understanding its electronic transitions and photochemical reactivity. researchgate.net

Time-resolved spectroscopic techniques are pivotal for unraveling the dynamics of the photoinitiation process. Laser flash photolysis, with detection by transient UV-vis or IR spectroscopy, can directly observe the formation and decay of the excited triplet state and the subsequent α-cleavage to form benzoyl and α-methoxy-α-hydroxybenzyl radicals. researchgate.net These studies would quantify the rate and quantum yield of photolysis, providing direct measures of the initiator's efficiency and revealing the specific influence of the α-methoxy group compared to the more commonly studied α-methyl or α-hydroxyalkyl substituents. researchgate.net

Furthermore, advanced computational simulations can model the entire photoinitiation sequence, from radical generation to the subsequent addition to monomer units. rsc.org These predictive models can help in the rational design of photopolymerization systems and reduce the need for extensive experimental screening. Hirshfeld surface analysis could also be applied to crystallographic data to provide detailed insights into intermolecular interactions, which govern the solid-state properties and packing of the molecule. mdpi.com

TechniqueResearch GoalPotential Insights
Density Functional Theory (DFT)Predict molecular structure and electronic propertiesStable conformations, HOMO-LUMO gap, simulated IR spectra. researchgate.net
Time-Resolved SpectroscopyElucidate photochemical reaction dynamicsRate of α-cleavage, quantum yield, transient species identification. researchgate.net
Molecular Dynamics SimulationModel the initiation and polymerization processPrediction of initiator efficiency, radical recombination vs. monomer addition. rsc.org
Hirshfeld Surface AnalysisAnalyze intermolecular interactions in the solid stateUnderstanding of crystal packing forces and stability. mdpi.com

Broader Implications for Organic and Medicinal Chemistry Research

The study of this compound and its derivatives extends beyond its role as a photoinitiator, carrying broader implications for both organic and medicinal chemistry. In synthetic organic chemistry, the α-hydroxy ketone moiety is a versatile functional group. Research into the reactivity and transformations of this compound can lead to the discovery of new synthetic methodologies for constructing complex organic molecules. Its bifunctional nature (ketone and hydroxyl group) allows for a range of chemical modifications, making it a valuable synthon for building more elaborate molecular architectures.

In the realm of medicinal chemistry, there is growing interest in compounds possessing hydroxyl and methoxy-substituted phenyl rings. These motifs are present in a wide variety of biologically active natural products and synthetic compounds that exhibit antioxidant, anti-inflammatory, and anticancer properties. mdpi.commdpi.com For example, chalcones and benzimidazoles featuring these substituents have been investigated for their therapeutic potential. mdpi.commdpi.com The this compound scaffold could therefore serve as a novel starting point for the design and synthesis of new drug candidates. Its structural similarity to guaiacol (B22219) (2-methoxyphenol) derivatives, which have shown anti-cancer activity, further highlights this potential. nih.gov

Finally, continued research into functionalizing this molecule has direct implications for materials science. By tailoring its structure, it is possible to create highly specialized photoinitiators for advanced applications, such as the fabrication of biocompatible hydrogels for tissue engineering, the development of materials for high-resolution 3D printing, or the formulation of specialized coatings for microelectronics. mdpi.comrsc.org The fundamental research on this compound can thus fuel innovation in creating next-generation polymers and smart materials.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for confirming the structure of 2-Hydroxy-2-methoxy-1-phenylethanone?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm methoxy (-OCH₃) and hydroxyl (-OH) groups, IR spectroscopy to identify carbonyl (C=O) and phenolic O–H stretching vibrations (~3200–3600 cm⁻¹), and mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]⁺). Cross-validate with NIST Chemistry WebBook spectral data for accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency .

  • Catalyst : Use potassium carbonate (K₂CO₃) for deprotonation and activation of phenolic hydroxyl groups .

  • Temperature : Reflux conditions (e.g., 60–80°C) improve reaction kinetics.

  • Purification : Silica gel column chromatography with dichloromethane as eluent yields >97% purity .

    Reaction Parameter Optimal Condition Impact on Yield
    SolventAcetoneMaximizes solubility of intermediates
    CatalystK₂CO₃Enhances nucleophilic substitution
    Temperature60–80°C (reflux)Accelerates reaction rate

Advanced Research Questions

Q. What mechanistic insights exist for this compound derivatives in catalytic C–S bond formation?

  • Methodological Answer : In Cu(II)-catalyzed C–S coupling reactions, the ketone group acts as a chelating ligand , stabilizing the Cu(II) complex on MCM-41 mesoporous silica. The methoxy group enhances electron density, facilitating oxidative addition of aryl halides. Monitor reaction progress via HPLC or GC-MS to track thiourea consumption .

Q. How can conflicting data on the photostability of this compound under UV light be resolved?

  • Methodological Answer : Conflicting results may arise from differences in:

  • Light intensity : Use calibrated UV lamps (e.g., 254 nm vs. 365 nm) to standardize irradiation .
  • Sample matrix : Test in solvent (e.g., acetonitrile) vs. solid state to isolate matrix effects.
  • Analytical methods : Employ HPLC-DAD to quantify degradation products (e.g., o-quinone methides) and compare with photodehydration pathways reported in literature .

Q. What strategies mitigate interference from hydroxyl group reactivity in biological assays involving this compound?

  • Methodological Answer :

  • Protection/deprotection : Temporarily protect the hydroxyl group with acetyl or MEM (methoxyethoxymethyl) groups during synthesis to prevent undesired interactions .
  • Control experiments : Use structurally analogous compounds lacking the hydroxyl group (e.g., 2-methoxy-1-phenylethanone) to isolate its role in observed bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Strain specificity : Test against standardized microbial strains (e.g., ATCC references) to ensure reproducibility.
  • Concentration gradients : Use a dose-response curve (e.g., 0.1–100 µM) to identify MIC (minimum inhibitory concentration) thresholds.
  • Synergistic effects : Evaluate combined activity with known antibiotics to rule out adjuvant effects .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Moisture control : Store reagents over molecular sieves and pre-dry glassware.
  • Safety protocols : Follow GHS hazard guidelines (e.g., H302 for oral toxicity) and ensure emergency eyewash/shower access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.